4-Chloro-3-(3-fluorophenyl)benzoic acid
Description
4-Chloro-3-(3-fluorophenyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine substituent at the 4-position and a 3-fluorophenyl group at the 3-position of the benzene ring. Its molecular formula is C₁₃H₈ClFO₂, with a molecular weight of 250.65 g/mol (based on analogous compounds in ). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of small-molecule drugs targeting receptors or enzymes where halogenated aromatic moieties enhance binding affinity or metabolic stability.
Properties
IUPAC Name |
4-chloro-3-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZRLIVSNKKXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673463 | |
| Record name | 6-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214362-49-8 | |
| Record name | 6-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 4-chlorobenzoic acid can be coupled with 3-fluorophenylboronic acid under the following conditions:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, such as carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol at reflux temperature.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Major Products Formed
Substitution: 4-Methoxy-3-(3-fluorophenyl)benzoic acid
Reduction: 4-Chloro-3-(3-fluorophenyl)benzyl alcohol
Oxidation: this compound derivatives
Scientific Research Applications
4-Chloro-3-(3-fluorophenyl)benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
(a) 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzoic acid (CAS 893637-96-2)
- Molecular Formula : C₁₄H₈ClF₃O₂
- Molecular Weight : 300.6 g/mol
- Key Differences :
- The 3-fluorophenyl group in the target compound is replaced with a 3-trifluoromethylphenyl group.
- The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~1.5–2.0) compared to the less electron-withdrawing 3-fluorophenyl group (pKa ~2.5–3.0).
- The bulkier –CF₃ group may reduce solubility in polar solvents but enhance lipophilicity, affecting membrane permeability in biological systems.
(b) 4-(3-Chloro-4-fluorophenyl)benzoic acid (CAS 195457-73-9)
- Molecular Formula : C₁₃H₈ClFO₂
- Molecular Weight : 250.65 g/mol
- Key Differences: Substituent positions differ: 4-chloro and 4-fluoro on the phenyl ring vs. 4-chloro and 3-fluoro in the target compound.
(c) 4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3)
- Molecular Formula : C₇H₄Cl₂O₄S
- Molecular Weight : 255.08 g/mol
- Key Differences :
- The 3-fluorophenyl group is replaced with a chlorosulfonyl (–SO₂Cl) group.
–SO₂Cl is highly reactive, enabling use as a sulfonamide precursor, whereas the 3-fluorophenyl group offers stability and bioisosteric properties.
- The 3-fluorophenyl group is replaced with a chlorosulfonyl (–SO₂Cl) group.
Physicochemical Properties
Notes:
- LogP (lipophilicity) increases with electron-withdrawing groups (e.g., –CF₃) due to reduced hydrogen bonding.
- pKa values correlate with substituent electron-withdrawing strength.
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